4-(Decyloxy)benzohydrazide

描述

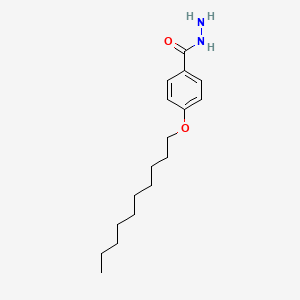

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-decoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFQHMINPXLVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Decyloxy Benzohydrazide and Its Analogues

General Synthetic Routes to Benzohydrazides and Hydrazone Derivatives

Two primary reaction types dominate the synthesis of benzohydrazides and their corresponding hydrazone derivatives: condensation reactions with carbonyl compounds and the hydrazinolysis of ester precursors.

The formation of aroylhydrazones and Schiff bases from benzohydrazides is most commonly achieved through a condensation reaction with an aldehyde or a ketone. derpharmachemica.comresearchgate.net This reaction typically involves refluxing the benzohydrazide (B10538) with the carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid, such as glacial acetic acid, to accelerate the formation of the hydrazone. pensoft.netnih.gov The general mechanism involves the nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine group (-C=N). derpharmachemica.com

Microwave-assisted synthesis has emerged as a significant improvement over conventional heating methods, drastically reducing reaction times from hours to minutes and often improving product yields. pensoft.net For instance, the microwave-assisted condensation of 4-hydroxybenzohydrazide with various carbonyl derivatives can be completed in as little as 10 minutes. pensoft.net

Table 1: Examples of Hydrazone Synthesis via Condensation Reaction

| Hydrazide Precursor | Carbonyl Compound | Method | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzohydrazide | Various Aldehydes/Ketones | Microwave (10 min) | 4-Hydroxybenzhydrazide-hydrazones | pensoft.net |

| 4-(t-Bu)benzohydrazide | Aromatic Aldehydes | Reflux (4-6 h) | N′-Benzylidene-4-(t-Bu)benzohydrazide derivatives | nih.gov |

| Benzohydrazide | 2-Hydroxy-3-methoxy benzaldehyde (B42025) | Reflux (5 h) | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | impactfactor.org |

This table is interactive and allows for sorting and filtering of the data.

The synthesis of the benzohydrazide core structure is frequently accomplished via the hydrazinolysis of a corresponding ester, such as a methyl or ethyl benzoate. nih.govnih.gov The conventional approach involves refluxing the ester with an excess of hydrazine (B178648) hydrate (B1144303) for several hours. thepharmajournal.com The ester's carbonyl group is attacked by the hydrazine, leading to the displacement of the alcohol (e.g., methanol (B129727) or ethanol) and the formation of the acylhydrazide.

Modern synthetic chemistry has increasingly adopted microwave irradiation for this transformation as well. researchgate.netmdpi.com This technique significantly enhances the reaction rate, reducing the required time from hours to mere minutes while maintaining high yields. researchgate.netmdpi.com This efficiency is particularly advantageous for esters that are less reactive under traditional heating conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis

| Ester Precursor | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methyl Salicylate | Microwave | 3 minutes | 61.1% | mdpi.com |

| Methyl Benzoate | Conventional Reflux | 2 hours | - | thepharmajournal.com |

| Ethyl Benzoate | Conventional Reflux | 8 hours | 66% |

This table is interactive and allows for sorting and filtering of the data.

Optimized Synthesis of 4-(Decyloxy)benzohydrazide

The specific synthesis of this compound, also known as 4-decyloxybenzoylhydrazine, is efficiently carried out in a two-step process starting from ethyl 4-hydroxybenzoate (B8730719). researchgate.net

Step 1: Etherification The first step involves a Williamson ether synthesis. Ethyl 4-hydroxybenzoate is reacted with a decyl halide, such as 1-bromodecane, in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). rsc.org This reaction attaches the decyloxy tail to the phenolic group, yielding ethyl 4-decyloxybenzoate. researchgate.net

Step 2: Hydrazinolysis The resulting ethyl 4-decyloxybenzoate is then converted to the final product through hydrazinolysis. researchgate.net The ester is treated with hydrazine monohydrate, typically in a solvent like ethanol. researchgate.net To optimize the reaction, microwave irradiation can be employed, which significantly shortens the reaction time to approximately 5 minutes while achieving high yields, often around 85%. amazonaws.com The final product, this compound, precipitates as a white solid upon cooling and can be purified by recrystallization from ethanol. researchgate.netamazonaws.com

Table 3: Optimized Synthetic Protocol for this compound

| Step | Reactants | Reagents/Solvents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl 4-hydroxybenzoate, 1-Bromodecane | Cs₂CO₃, DMF | Microwave Irradiation | Ethyl 4-decyloxybenzoate | rsc.org |

This table is interactive and allows for sorting and filtering of the data.

Preparation of Functionalized this compound Derivatives

The this compound molecule serves as a versatile building block for creating a variety of functionalized derivatives, primarily through condensation reactions at its hydrazide moiety.

Aroylhydrazones are synthesized by the condensation of this compound with various aromatic aldehydes. researchgate.net For example, the reaction between 4-decyloxybenzoylhydrazine and 4-(4'-decyloxybenzoyloxy)benzaldehyde in ethanol, with a few drops of acetic acid, yields a complex aroylhydrazone possessing multiple decyloxy chains. researchgate.net The reaction mixture is typically refluxed or irradiated with microwaves, and the product is isolated after cooling and recrystallization. researchgate.netamazonaws.com These derivatives are of significant interest in materials science, particularly for their potential liquid crystalline properties. researchgate.net

Table 4: Examples of Aroylhydrazone Derivatives

| Hydrazide | Aldehyde | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Decyloxybenzoylhydrazine | 4-(4'-Decyloxybenzoyloxy)benzaldehyde | Acetic acid, overnight | N-[4-(4'-decyloxy)benzoyloxy-benzylidene]-N'-(4-decyloxybenzoyl)hydrazine | researchgate.net |

This table is interactive and allows for sorting and filtering of the data.

Schiff bases are formed when this compound reacts with a broader range of carbonyl compounds, including aliphatic aldehydes and ketones. derpharmachemica.comamazonaws.com The synthetic procedure is analogous to that for aroylhydrazones, involving the condensation of the two reactants in a suitable solvent, often with acid catalysis or microwave assistance. nih.govamazonaws.com For instance, a Schiff base can be prepared by reacting a decyloxy-functionalized benzohydrazide with acetaldehyde (B116499) or decylaldehyde. amazonaws.com These reactions expand the structural diversity of derivatives that can be accessed from the this compound platform.

Table 5: Examples of Schiff Bases Derived from Decyloxy-Functionalized Benzohydrazides

| Hydrazide | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-[(4'-(Decyloxy)benzyloxy] benzohydrazide | Acetaldehyde | Microwave (5 min), Acetic acid | N-[4-ethylidene]-N′-[4′-(4′′-decyloxybenzyloxy)benzoyl]hydrazine | amazonaws.com |

This table is interactive and allows for sorting and filtering of the data.

Dimeric and Polymeric Structures with Decyloxybenzohydrazide Components

The molecular architecture of this compound and its analogues, characterized by a rigid aromatic core, a flexible alkoxy tail, and a hydrogen-bonding hydrazide group, makes it an ideal component for the construction of supramolecular dimeric and polymeric structures. These extended structures are often investigated for their liquid crystalline properties.

Research Findings on Dimeric Supramolecules:

Novel non-symmetric dimeric supramolecules have been successfully synthesized by condensing various 4-(n-alkoxy)benzohydrazides, including analogues with multiple decyloxy tails, with cholesteryl ω-(3-hydroxy-4-formylphenoxy)alkanoates. These reactions typically proceed in excellent yields. The resulting dimers exhibit complex thermal behaviors and phase transitions, which are influenced by the number of terminal alkoxy chains and the length of the flexible spacers involved. tandfonline.com

The self-assembly of these molecules is driven by strong intermolecular hydrogen bonds formed between the complementary benzohydrazide units. This rigid association forces the molecules into organized arrangements, leading to the formation of frustrated and polar smectic phases. The combination of the hydrogen bonding forces and the bulky nature of the steroid moiety has been shown to affect the electrical switching properties of these materials, indicating potential for applications in ferroelectric devices. tandfonline.com The thermal behavior of these dimers has been thoroughly investigated using techniques such as microscopy, calorimetry, and X-ray diffraction (XRD). tandfonline.com

Table 1: Examples of Dimeric Structures Derived from Decyloxybenzohydrazide Analogues This table is interactive and based on data from referenced studies.

| Starting Benzohydrazide Analogue | Condensing Partner | Resulting Structure Type | Key Properties |

|---|---|---|---|

| 4-(n-Alkoxy)benzohydrazides | Cholesteryl ω-(3-hydroxy-4-formylphenoxy)alkanoates | Non-symmetric Dimer | Liquid Crystalline, Polar Smectic Phases tandfonline.com |

| 3,4-Bis(n-decyloxy)benzohydrazide | Cholesteryl ω-(3-hydroxy-4-formylphenoxy)alkanoates | Non-symmetric Dimer | Frustrated Phases, Ferroelectric Behavior tandfonline.com |

| 3,4,5-Tris(n-decyloxy)benzohydrazide | Cholesteryl ω-(3-hydroxy-4-formylphenoxy)alkanoates | Non-symmetric Dimer | Dependence on number of alkoxy tails tandfonline.com |

Oxadiazole and Other Heterocyclic Derivatives

This compound is a key precursor for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. The conversion of the hydrazide moiety into a stable five-membered heterocyclic ring is a common strategy in medicinal and materials chemistry.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives:

A prominent synthetic route involves the reaction of a benzohydrazide with an acid chloride, followed by cyclodehydration. For instance, star-shaped luminescent 1,3,4-oxadiazole derivatives have been prepared by reacting this compound with 1,3,5-benzenetricarbonyl trichloride. rsc.org In this procedure, the tricarbonyl chloride is added to a solution containing the benzohydrazide and triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF), and the mixture is refluxed to yield the tris-oxadiazole product. rsc.org The precursor, this compound, is itself synthesized by refluxing an ethyl 4-(decyloxy)benzoate with an excess of hydrazine hydrate. rsc.org

Generally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides can be achieved through several methods. A widely used approach is the cyclization of N,N'-diacylhydrazine intermediates using dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov Another common method involves the reaction of acid hydrazides with orthoesters or the oxidative cyclization of benzaldehyde N-acylhydrazones. For example, various 1,3,4-oxadiazole derivatives have been synthesized by reacting acid hydrazides with aldehydes using chloramine-T as a cyclizing agent. nanobioletters.com

Synthesis of Other Heterocyclic Derivatives:

The benzohydrazide functional group is a versatile starting point for creating other heterocyclic systems beyond oxadiazoles. For example, benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized. nih.gov This typically involves a multi-step process where a substituted benzohydrazide is cyclized with a chalcone (B49325) derivative in refluxing ethanol to form the dihydropyrazole ring. nih.gov Furthermore, the reaction of benzohydrazides with isothiocyanates can lead to thiadiazole derivatives, another important class of heterocyclic compounds.

Table 2: Synthetic Pathways to Heterocyclic Derivatives This table is interactive and allows for filtering based on the heterocyclic class.

| Heterocyclic Class | Precursors | Reagents/Conditions | Resulting Compound Example |

|---|---|---|---|

| 1,3,4-Oxadiazole | This compound, 1,3,5-Benzenetricarbonyl trichloride | Triethylamine, THF, Reflux | 1,3,5-Tris-(5-(4-decyloxyphenyl)-1,3,4-oxadiazole-2-yl)benzene rsc.org |

| 1,3,4-Oxadiazole | Aromatic acid hydrazide, β-Benzoyl propionic acid | Phosphorus oxychloride, Reflux | 1-Aryl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one nih.gov |

| 1,3,4-Oxadiazole | Aliphatic acid hydrazide, p-Alkoxy aldehyde | Chloramine-T (CAT) | 2,5-Disubstituted-1,3,4-oxadiazoles nanobioletters.com |

| Dihydropyrazole | Methyl 4-hydrazinylbenzoate, Substituted chalcones | Ethanol, Acetic Acid, Reflux | Benzohydrazide derivatives with dihydropyrazole moieties nih.gov |

Coordination Chemistry and Metallohydrazone Complexes of 4 Decyloxy Benzohydrazide

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with benzohydrazide (B10538) ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and bonding.

A variety of complexes of divalent transition metal ions with benzohydrazide derivatives have been synthesized and structurally characterized. These complexes exhibit a range of coordination geometries and stoichiometries.

Nickel(II) Complexes: Nickel(II) complexes with benzohydrazone ligands have been reported to adopt distorted square-planar or octahedral geometries. elsevierpure.comasianpubs.orgmdpi.com For example, a Ni(II) complex with a benzohydrazide-derived ligand was found to have a distorted square planar geometry with the ligand coordinating through the azomethine nitrogen and the deprotonated enolic oxygen. mdpi.com In other cases, octahedral geometries are achieved through the coordination of two tridentate ligands or the inclusion of solvent molecules or other co-ligands in the coordination sphere. asianpubs.orgtandfonline.com

Copper(II) Complexes: Copper(II) complexes with benzohydrazone ligands can exist as mononuclear, dinuclear, or polynuclear species. rsc.orgnih.gov The coordination geometry around the Cu(II) ion is often distorted square planar or square pyramidal. nih.gov The ligand typically coordinates as a bidentate or tridentate chelating agent.

Zinc(II) Complexes: Zinc(II) forms stable complexes with benzohydrazide derivatives, often resulting in tetrahedral or octahedral geometries. The ligand generally coordinates through the nitrogen and oxygen donor atoms. researchgate.netnih.gov

Manganese(II) Complexes: Manganese(II) complexes with hydrazone ligands have been synthesized and can exhibit octahedral or pentagonal bipyramidal coordination geometries. semanticscholar.orgbohrium.com The ligand can coordinate in either a neutral or deprotonated form.

Cobalt(II) Complexes: Cobalt(II) complexes with benzohydrazide ligands often exhibit octahedral geometry. onu.edu.uaresearchgate.net The composition and structure of these complexes can be influenced by the anion of the cobalt salt used in the synthesis. onu.edu.ua

Table 1: Examples of Divalent Metal Complexes with Benzohydrazide Derivatives

| Metal Ion | Ligand | Geometry | Reference |

|---|---|---|---|

| Ni(II) | (Z)-N′-(4-methoxybenzylidene)benzohydrazide | Distorted square planar | mdpi.com |

| Ni(II) | N′-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide | Distorted octahedral | tandfonline.com |

| Cu(II) | 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide | Distorted trigonal bipyramidal/square pyramidal | nih.gov |

| Mn(II) | 4-hydroxy-N'-(pyridin-2-ylmethylene)benzohydrazide | Distorted octahedral | semanticscholar.org |

Benzohydrazide and its derivatives also form complexes with lanthanide(III) ions. rsc.orgrsc.orgnih.gov The coordination chemistry of lanthanides is characterized by high and variable coordination numbers and flexible coordination geometries. The reactions of hydrated lanthanide nitrates with benzohydrazide can yield different classes of complexes depending on the reaction conditions such as solvent and temperature. rsc.orgrsc.orgnih.gov For instance, complexes with the general formula Ln(bzz)(NO₃)₂ have been isolated. rsc.orgrsc.orgnih.gov Under hydrothermal conditions, in situ ligand transformations can occur, leading to the formation of coordination polymers. rsc.orgrsc.orgnih.gov

The geometry and coordination number of the metal complexes of 4-(decyloxy)benzohydrazide can be inferred from studies on analogous benzohydrazide systems.

Divalent Transition Metals: For divalent metal ions like Ni(II), Cu(II), Zn(II), Mn(II), and Co(II), coordination numbers of 4, 5, and 6 are common, leading to square planar, square pyramidal, trigonal bipyramidal, and octahedral geometries. The specific geometry is influenced by the metal-to-ligand ratio, the nature of the counter-ion, and the presence of solvent molecules in the coordination sphere.

Lanthanide(III) Ions: Lanthanide(III) ions typically exhibit higher coordination numbers, ranging from 6 to 12. In benzohydrazide complexes, coordination numbers of 6 and 7 have been observed. rsc.orgrsc.orgnih.gov The coordination geometries are often described as distorted polyhedra, such as distorted icosahedrons or pentacapped trigonal prisms. sciencepublishinggroup.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Manganese(II) |

| Cobalt(II) |

| Lanthanide(III) |

| (Z)-N′-(4-methoxybenzylidene)benzohydrazide |

| N′-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide |

| 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide |

Mesomorphic Properties of Metallomesogens

The incorporation of long alkyl chains, such as the decyloxy group, into the ligand structure of this compound can induce liquid crystalline (mesomorphic) behavior in its metal complexes, particularly with metals that favor square planar geometries like palladium(II) and copper(II). These materials, known as metallomesogens, combine the properties of metal complexes with the fluid, ordered structures of liquid crystals.

Studies on analogous palladium(II) complexes with N'-alkylidene-4-(dodecyloxy)benzoylhydrazone have shown that these compounds can exhibit thermotropic liquid crystalline properties. documentsdelivered.comanjs.edu.iqresearchgate.net The mesophases are typically observed upon heating the solid complex and are characterized using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

The formation of mesophases is highly dependent on the molecular geometry. The rod-like shape of the trans-square planar complexes, enhanced by the long alkoxy chains, promotes the parallel molecular alignment necessary for forming nematic or smectic phases. The specific type of mesophase (e.g., smectic A, smectic C, or nematic) and the temperature range of its stability are influenced by the length of the alkoxy chain and the nature of the substituent on the azomethine carbon. For instance, some palladium(II) complexes of similar hydrazone ligands have been reported to show monotropic (observed only on cooling) or enantiotropic (observed on both heating and cooling) smectic C and nematic phases.

Liquid Crystalline Properties and Mesophase Behavior of 4 Decyloxy Benzohydrazide Derivatives

Design Principles for Mesogenic Benzohydrazide (B10538) Systems

The presence of long, flexible terminal alkyl or alkoxy chains is a cornerstone of liquid crystal design. The decyloxy (C₁₀H₂₁O-) group in 4-(Decyloxy)benzohydrazide derivatives plays a multifaceted role in promoting and stabilizing liquid crystalline phases.

Longer alkoxy chains, such as the decyloxy group, enhance the stability of molecules in layered (smectic) and side-by-side (nematic) arrangements, often requiring higher temperatures to transition to a fully isotropic liquid state. growingscience.com This stabilizing effect arises from increased van der Waals interactions between adjacent molecules. As the length of the terminal alkoxy chain increases in a homologous series, there is a general trend toward the induction and stabilization of higher-order smectic phases (e.g., Smectic C and Smectic A) over the nematic phase. growingscience.comnih.gov This promotion of smectic ordering is attributed to the micro-segregation of the flexible, aliphatic decyloxy chains from the rigid aromatic cores, which facilitates the formation of a lamellar (layered) structure.

In many homologous series, while the nematic phase range may decrease with increasing chain length, the smectic phase range often becomes more prominent. nih.gov For instance, in some systems, shorter-chain derivatives may exhibit only a nematic phase, while longer-chain members, such as those with decyloxy tails, will exclusively show smectic phases. This demonstrates the critical role of the decyloxy chain in inducing smectic mesomorphism.

The molecular architecture of benzohydrazide derivatives, particularly the nature of the linking group connecting the core to other aromatic units, profoundly influences their liquid crystalline properties. The hydrazide moiety itself (-CO-NH-N=CH-) can form strong intermolecular hydrogen bonds, which significantly stabilize the mesophase.

Experimental Characterization of Mesophases

The identification and thermodynamic characterization of liquid crystal phases require a combination of analytical techniques. Differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD) are the primary tools used to elucidate the mesomorphic behavior of this compound derivatives.

Differential Scanning Calorimetry (DSC) is an essential technique for measuring the thermal transitions of liquid crystalline materials. By monitoring the heat flow into or out of a sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes (ΔH) associated with phase transitions, such as crystal-to-mesophase and mesophase-to-isotropic liquid.

The DSC thermogram of a liquid crystal typically shows distinct endothermic peaks upon heating, corresponding to the energy absorbed during each phase transition. The enthalpy values provide quantitative information about the degree of molecular order being lost at each transition. For instance, transitions from a highly ordered smectic phase to the isotropic liquid generally involve a larger enthalpy change than a nematic-to-isotropic transition.

The following table shows representative DSC data for a homologous series of Schiff base/ester liquid crystals, illustrating the effect of increasing alkoxy chain length on transition temperatures.

| Compound | n | Phase Transitions on Heating (°C) | ΔH (kJ/mol) |

| I6 | 6 | Cr 114.5 SmA 124.2 Iso | 28.5, 5.5 |

| I8 | 8 | Cr 128.1 SmA 129.0 Iso | 31.2, 5.7 |

| I16 | 16 | Cr 118.5 SmA 125.3 Iso | 39.8, 6.1 |

This table presents illustrative data for a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds to demonstrate typical DSC results for calamitic liquid crystals. [Data sourced and adapted from reference 14]. Cr = Crystal, SmA = Smectic A, Iso = Isotropic Liquid.

Polarizing Optical Microscopy (POM) is a primary and indispensable tool for identifying liquid crystal phases. researchgate.net When a liquid crystalline sample is placed between crossed polarizers, its anisotropic nature causes it to be birefringent, resulting in characteristic optical patterns known as textures. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) exhibits unique textures, allowing for their identification.

Upon cooling from the isotropic liquid state, the formation of a mesophase is typically observed as the appearance of birefringent droplets that coalesce.

Nematic (N) Phase: Often identified by its characteristic "threaded" or "schlieren" texture. The schlieren texture features dark brushes that correspond to regions where the molecular director is aligned with the polarizer or analyzer.

Smectic A (SmA) Phase: Commonly exhibits a "focal conic fan" texture, which appears as fan-shaped domains, or a "homeotropic" texture, where the sample appears dark because the molecular layers are aligned parallel to the glass slides.

Smectic C (SmC) Phase: A tilted variant of the SmA phase, it often displays a broken focal conic fan texture or a schlieren texture with discernible differences from the nematic version.

Observing these textures as the sample is heated and cooled on a hot stage allows for the direct identification of the mesophases and confirmation of the transition temperatures measured by DSC.

X-ray diffraction (XRD) is a powerful technique used to determine the structural arrangement of molecules within a liquid crystal phase. researchgate.net By analyzing the scattering pattern of X-rays passing through the sample, detailed information about the positional order, such as the layer spacing in smectic phases, can be obtained.

In the small-angle region of the diffraction pattern, smectic phases produce a sharp Bragg reflection corresponding to the layer spacing (d). This d-spacing can be compared to the calculated molecular length (L) of the compound in its most extended conformation.

If d ≈ L , it indicates a monolayer smectic A (SmA) or smectic C (SmC) phase where molecules are arranged in a single layer.

If d > L , it may suggest an intercalated or bilayer structure (e.g., SmA₂).

If d < L , it can indicate a tilted smectic phase (like SmC) where the layer spacing is reduced by the cosine of the tilt angle, or it could suggest partial interdigitation of the terminal chains.

The wide-angle region of the XRD pattern provides information about the short-range order. For both nematic and smectic phases, a diffuse halo is observed, which is characteristic of the liquid-like disorder within the nematic director or within the smectic layers.

The following table provides an example of how XRD data can be used to analyze smectic layer spacing.

| Compound | Mesophase | Temperature (°C) | Layer Spacing, d (Å) | Molecular Length, L (Å) | d/L Ratio |

| Example 1 | SmA | 120 | 35.2 | 36.0 | 0.98 |

| Example 2 | SmC | 105 | 32.5 | 36.0 | 0.90 |

This is an illustrative table demonstrating the type of data obtained from XRD analysis. The values are hypothetical and serve to explain the relationship between layer spacing and molecular length in identifying smectic phases.

Observed Mesophase Types

Derivatives of benzohydrazide have been shown to exhibit a variety of smectic mesophases, where molecules are arranged in layers. The specific type of smectic phase is determined by the arrangement and orientation of the molecules within these layers.

The Smectic A (SmA) phase is one of the most common and least ordered smectic phases. In this phase, the long axes of the molecules are, on average, oriented perpendicular to the layer planes, and there is no long-range positional order within the layers. Several studies on hydrazide derivatives have reported the presence of the Smectic A phase. For instance, dissymmetrical dihydrazide derivatives, such as N-(4-alkoxybenzoyl)-N'-(4'-nitrobenzoyl) hydrazine (B178648), have been shown to exhibit the SmA1 phase, which is stabilized by a combination of lateral intermolecular hydrogen bonding and microphase segregation. researchgate.net Similarly, homologous series of 4-decyloxybenzylidene-4'-alkyloxyanilines have been found to exhibit the Smectic A phase. researchgate.net

The Smectic C (SmC) phase is similar to the Smectic A phase, but the molecular long axes are tilted with respect to the layer normal. rsc.org This tilt is a key characteristic of the SmC phase. The formation of the SmC phase has been observed in binary mixtures of liquid crystalline compounds, where stacking interactions between molecular components can induce this phase. mdpi.com Some hydrazide derivatives containing alkoxyazobenzene have also been found to display a monolayer Smectic C phase. researchgate.net

More ordered smectic phases like Smectic B (SmB) and Smectic E (SmE) have also been reported in related systems. The Smectic B phase possesses long-range positional order within the layers, with the molecules often arranged in a hexagonal lattice. The 4-decyloxybenzylidene-4'-alkyloxyanilines series, for example, shows a rich polymorphism that includes the Smectic B phase. researchgate.net The Smectic E phase is even more ordered, with a higher degree of positional correlation between the layers.

The nematic (N) phase is the simplest liquid crystal phase, characterized by long-range orientational order of the molecules but no long-range positional order. acs.org In this phase, the molecules tend to align along a common direction, known as the director. Many hydrazide and benzohydrazide derivatives have been found to exhibit nematic mesophases. researchgate.netresearchgate.net

For example, a homologous series of 2-(4'-n-alkoxyphenylazo)-6-methoxybenzothiazoles, which are structurally related to benzohydrazide derivatives, exhibit a nematic mesophase. ias.ac.in In some cases, both nematic and smectic phases can be observed in the same compound, with the nematic phase typically appearing at a higher temperature than the smectic phase upon cooling from the isotropic liquid state. researchgate.netrsc.org The stability and temperature range of the nematic phase can be influenced by factors such as the length of the terminal alkoxy chains and the presence of lateral substituents. researchgate.net

While typical this compound derivatives with a rod-like molecular structure form calamitic (rod-like) phases like smectic and nematic, related systems with different molecular geometries can form discotic columnar phases. acs.orgrsc.org In these phases, disc-shaped molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. acs.orgwikipedia.org

Hydrazone derivatives have been synthesized that exhibit discotic nematic or columnar hexagonal mesophases. researchgate.net These molecules are stabilized by intramolecular hydrogen bonds. The formation of columnar phases is driven by π-π stacking interactions between the flat, aromatic cores of the molecules. acs.org These columnar structures are of significant interest due to their potential for one-dimensional charge transport, making them relevant for applications in molecular electronics. whiterose.ac.uk

Structure-Mesophase Relationship Investigations

The liquid crystalline behavior of this compound and its derivatives is profoundly influenced by non-covalent interactions, particularly intermolecular hydrogen bonding and other supramolecular interactions like π-π stacking. nih.govnih.gov These interactions play a crucial role in the formation and stabilization of mesophases. frontiersin.orgtandfonline.com

The hydrazide moiety (-CO-NH-NH-) is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. researchgate.netrsc.org This can result in the self-assembly of molecules into well-defined supramolecular structures. nih.gov For instance, lateral intermolecular hydrogen bonding between the carbonyl (-CO) and amide (-NH) groups of adjacent molecules has been proposed as a key factor in stabilizing the smectic A phase in certain dihydrazide derivatives. researchgate.net These hydrogen bonds can lead to the formation of dimeric or polymeric structures, which can enhance the thermal stability of the mesophase. tandfonline.com

The interplay between these non-covalent forces dictates the type of mesophase that is formed. Strong lateral interactions, often facilitated by hydrogen bonding, tend to promote the formation of layered smectic phases. Weaker intermolecular interactions may favor the formation of the less-ordered nematic phase. The balance of these interactions can be fine-tuned by modifying the molecular structure, such as by changing the length of the alkoxy chains or introducing different substituents, thereby allowing for control over the resulting mesomorphic properties.

Correlation between Flexible Spacer Length, Alkoxy Chain Number, and Phase Behavior

The mesomorphic behavior of liquid crystalline compounds is intricately linked to their molecular architecture. In derivatives of this compound, the length of flexible spacers and the number of alkoxy chains are critical determinants of the type of mesophase formed and the transition temperatures between these phases.

Research into homologous series of calamitic liquid crystals, which are structurally related to this compound derivatives, reveals distinct trends. As the length of the terminal alkoxy chain increases, there is a general tendency for the melting point and the nematic-isotropic transition temperatures to decrease . This phenomenon is attributed to the increased flexibility and disorder introduced by the longer alkyl chains, which disrupts the crystalline packing in the solid state and destabilizes the nematic phase.

Conversely, the stability of smectic phases, particularly the smectic A (SmA) and smectic C (SmC) phases, tends to increase with longer alkoxy chains. This is because the longer chains promote micro-segregation between the rigid aromatic cores and the flexible aliphatic tails, leading to the formation of layered structures characteristic of smectic phases mdpi.com. For instance, in some series, smectic phases only appear for derivatives with longer alkoxy chains (e.g., heptyloxy and longer) .

The "odd-even" effect is another important aspect, where the transition temperatures alternate between compounds with an odd and an even number of carbon atoms in the alkoxy chain. This effect is a result of the different orientation of the terminal methyl group with respect to the molecular axis, which influences the anisotropic interactions between molecules.

The following table illustrates the typical influence of alkoxy chain length on the phase transition temperatures of a homologous series of liquid crystals.

| Number of Carbon Atoms in Alkoxy Chain (n) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |

|---|---|---|---|

| 1 (Methyl) | - | - | 238 |

| 2 (Ethyl) | - | - | 231 |

| 3 (Propyl) | - | - | 227 |

| 4 (Butyl) | - | - | 215 |

| 5 (Pentyl) | - | - | 206 |

| 6 (Hexyl) | - | 174 | 198 |

| 7 (Heptyl) | 129 | 161 | 192 |

| 8 (Octyl) | 116 | 149 | 187 |

| 10 (Decyl) | 99 | 139 | 183.5 |

| 12 (Dodecyl) | 85 | 102 | 180 |

| 14 (Tetradecyl) | 77 | 83 | 178 |

| 16 (Hexadecyl) | 62 | 70 | 162 |

Data presented is representative of a homologous series of liquid crystals and is adapted from similar structures to illustrate the general trend .

Electro-optical Properties of Bent-core Liquid Crystals and Asymmetry Effects

Bent-core liquid crystals, often referred to as "banana" liquid crystals, exhibit unique and fascinating electro-optical properties due to their non-conventional molecular shape. Unlike their rod-shaped counterparts, the bent geometry hinders the free rotation of molecules around their long axis, leading to the formation of polar and chiral structures even from achiral molecules.

A key electro-optical parameter is the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. The sign and magnitude of Δε are crucial for the alignment of the liquid crystal molecules in an electric field. In some bent-core systems, a sign reversal of the dielectric anisotropy has been observed as the length of the terminal alkoxy chains is varied case.edu. This behavior is attributed to the complex interplay of different molecular dipole contributions and their correlation with the molecular orientation.

The introduction of asymmetry into the molecular structure, for instance by having different terminal chains or substituents on the aromatic cores, can have a profound effect on the electro-optical properties. Asymmetry can influence the packing of the molecules and the stability of different polar phases, such as the ferroelectric and antiferroelectric smectic phases. These phases are of particular interest for applications in fast-switching display devices due to their spontaneous polarization.

The switching time, which is the time taken for the liquid crystal molecules to reorient in response to an applied electric field, is another critical parameter. In bent-core liquid crystals, the switching times can be in the microsecond range, which is significantly faster than the millisecond response times of conventional nematic liquid crystals nih.gov. The switching dynamics are often temperature-dependent, with faster response times observed at higher temperatures researchgate.netuni-lj.si.

The following table provides a representative overview of how molecular asymmetry and terminal chain length can influence the electro-optical properties of bent-core liquid crystals.

| Molecular Structure Feature | Effect on Dielectric Anisotropy (Δε) | Effect on Spontaneous Polarization (Ps) | Effect on Switching Time (τ) |

|---|---|---|---|

| Symmetric, Short Alkoxy Chains (n < 6) | Positive or small negative | Low to moderate | ~100 - 500 µs |

| Symmetric, Long Alkoxy Chains (n > 8) | Can become more negative | Can increase due to enhanced smectic ordering | ~50 - 200 µs |

| Asymmetric Terminal Chains | Can be tuned (positive or negative) | Often enhanced due to disruption of antiferroelectric pairing | Can be faster due to lower rotational viscosity |

| Lateral Substitution on Core | Significant change in magnitude and sign | Dependent on the dipole moment of the substituent | Can be altered due to steric effects |

The data in this table is illustrative and represents general trends observed in various bent-core liquid crystal systems.

Supramolecular Assembly and Hydrogen Bonding Interactions of 4 Decyloxy Benzohydrazide

Elucidation of Hydrogen Bonding Networks in Benzohydrazide (B10538) Systems

The supramolecular structure of benzohydrazide systems is primarily governed by a network of hydrogen bonds. The carbohydrazide (B1668358) moiety (–C(=O)NHNH2) provides both hydrogen bond donors (N–H groups) and acceptors (the carbonyl oxygen and the amino nitrogen), facilitating the formation of robust and directional intermolecular connections.

In the crystal structures of benzohydrazide analogues, molecules are commonly linked by N—H⋯O and N—H⋯N hydrogen bonds. iucr.orgiucr.org These interactions can organize the molecules into various motifs, including simple one-dimensional chains or more complex two-dimensional sheets and three-dimensional frameworks. iucr.orgresearchgate.net For instance, in 2,4-dichlorobenzohydrazide, N—H⋯N and N—H⋯O hydrogen bonds link molecules into intricate sheets. iucr.org Similarly, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide reveals a complex hydrogen-bonding scheme that creates a two-dimensional supramolecular structure. iucr.org The specific arrangement is influenced by the substituents on the benzene (B151609) ring, which can alter the steric and electronic properties of the molecule, thereby directing the geometry of the resulting supramolecular assembly.

| Interaction Type | Description | Typical Resulting Structure | Reference Example |

|---|---|---|---|

| N—H⋯O | Hydrogen atom from an N-H group interacts with a carbonyl oxygen atom of a neighboring molecule. | Chains, Ribbons, Sheets iucr.orgnih.gov | N′-[4-(Dimethylamino)benzylidene]benzohydrazide |

| N—H⋯N | Hydrogen atom from an N-H group interacts with a nitrogen atom of the hydrazide group in an adjacent molecule. | Sheets, 3D Frameworks iucr.org | 2,4-dichlorobenzohydrazide iucr.org |

| O—H⋯O / O—H⋯N | Occurs in hydrated crystals, where water molecules bridge benzohydrazide molecules. | 3D Frameworks iucr.orgnih.gov | 4-amino-2-chlorobenzohydrazide monohydrate iucr.org |

Mechanisms of Supramolecular Self-Assembly

The process of self-assembly in benzohydrazide systems is a spontaneous organization of molecules into stable, ordered structures, driven by the collective effect of non-covalent interactions. The primary mechanism is the formation of the hydrogen-bonding networks described previously, which guide the molecules into predictable, higher-order architectures.

Formation of Dimeric and Polymeric Supramolecular Architectures

The hydrogen bonds inherent to benzohydrazides facilitate their assembly into both discrete dimeric units and extended polymeric chains. Centrosymmetric dimers are a common motif, where two molecules are linked by a pair of N—H⋯O hydrogen bonds, forming a stable ring-like structure. iucr.org These dimeric units can then serve as building blocks for larger assemblies.

These dimers can further interconnect through additional hydrogen bonds, such as N—H⋯N interactions, leading to the formation of one-dimensional tapes or two-dimensional sheets. iucr.org This hierarchical assembly, from monomer to dimer to polymer, is a hallmark of supramolecular chemistry and allows for the construction of complex and extended solid-state architectures from simple molecular precursors.

Influence of External Stimuli (e.g., Carboxylic Acid Dopants) on Assembly and Phase Behavior

The self-assembly process of benzohydrazides is not static and can be influenced by external factors, such as the introduction of "dopant" molecules. Carboxylic acids, for example, can significantly alter the supramolecular structure by competing for or participating in the hydrogen-bonding network. nih.gov

When a carboxylic acid is introduced into a benzohydrazide system, it can form strong hydrogen bonds with the hydrazide moiety. This interaction can disrupt the existing N—H⋯N or N—H⋯O bonds that define the pure benzohydrazide assembly, leading to the formation of new, co-crystalline structures. This principle is utilized to create hydrogen-bonded complexes where the carboxylic acid acts as a linker or a modifier of the primary structure. The stoichiometry and chemical nature of the carboxylic acid can be varied to tune the resulting architecture and its material properties, such as solubility and thermal behavior.

Self-assembly of Benzohydrazide Analogues on Substrates (e.g., Au(111))

The principles of supramolecular assembly can be extended to the organization of molecules on surfaces, forming highly ordered self-assembled monolayers (SAMs). While specific studies on 4-(decyloxy)benzohydrazide on Au(111) are not prevalent, the behavior of analogous aromatic compounds provides significant insight. The self-assembly on a gold surface is typically mediated by a specific anchoring group that forms a bond with the gold, while intermolecular interactions between the aromatic backbones guide the formation of the ordered layer. nih.govmdpi.com

For benzohydrazide analogues, the interaction with the Au(111) surface could be facilitated by the aromatic ring or specific functional groups. Once adsorbed, the molecules arrange to maximize favorable interactions, such as hydrogen bonding and π–π stacking, leading to the formation of well-defined surface patterns. openresearchlibrary.org Techniques like Scanning Tunneling Microscopy (STM) are crucial for visualizing these molecular-scale arrangements and understanding how factors like molecular structure and solution pH influence the final monolayer structure. nih.govmdpi.com The formation of ordered domains, their packing density, and molecular orientation are all dictated by the balance between molecule-substrate and molecule-molecule interactions. mdpi.commdpi.com

Responsive Supramolecular Materials Derived from Benzohydrazides

The dynamic and reversible nature of the non-covalent bonds in benzohydrazide assemblies makes them ideal candidates for creating "smart" materials that respond to external stimuli. By incorporating the benzohydrazide moiety into larger polymer systems, materials such as responsive hydrogels can be fabricated.

pH and Thermoresponsive Hydrogels

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Benzohydrazides are valuable components in creating stimuli-responsive hydrogels due to their ability to form dynamic covalent bonds, specifically acylhydrazone linkages. bohrium.comresearchgate.netrsc.org

An acylhydrazone bond is formed by the reaction of a hydrazide with an aldehyde or ketone. This bond is reversible and its stability is highly dependent on pH. rsc.orgnih.gov In acidic conditions, the equilibrium favors the hydrolysis (breaking) of the acylhydrazone bond, while in neutral or slightly basic conditions, the bond is more stable. nih.gov By cross-linking polymer chains using these pH-sensitive acylhydrazone bonds, a hydrogel can be designed to swell or dissolve at a specific acidic pH. bohrium.comrsc.org

Thermoresponsiveness is often introduced by incorporating temperature-sensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), into the hydrogel network. mdpi.comnih.gov These polymers exhibit a lower critical solution temperature (LCST), above which they become hydrophobic and collapse, expelling water from the hydrogel. mdpi.comnih.gov The combination of pH-responsive acylhydrazone cross-links and thermoresponsive polymer chains allows for the creation of dual-responsive hydrogels that undergo sol-gel transitions in response to specific changes in both temperature and pH. bohrium.comresearchgate.net

| Stimulus | Mechanism of Action | Resulting Hydrogel Behavior | Key Chemical Moiety |

|---|---|---|---|

| pH (Acidic) | Hydrolysis of acylhydrazone cross-links. nih.gov | Increased swelling, degradation, or sol-gel transition (dissolution). rsc.org | Acylhydrazone Bond (-C=N-NH-C=O) |

| Temperature (Increase above LCST) | Hydrophobic collapse of thermoresponsive polymer chains (e.g., PNIPAM). mdpi.com | Shrinking of the hydrogel, expulsion of water. nih.gov | Poly(N-isopropylacrylamide) (PNIPAM) |

Computational and Theoretical Investigations of 4 Decyloxy Benzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods offer a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 4-(Decyloxy)benzohydrazide.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has proven to be a powerful tool for predicting molecular structures and their interactions. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation through a process called geometry optimization. researchgate.netnih.gov

This optimization is typically performed using a hybrid functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31G+(d,p) or 6-311G(d,p). nih.govnih.gov The procedure systematically alters the molecular geometry to find the configuration with the lowest possible energy. The successful optimization to a true energy minimum is confirmed by performing a vibrational frequency analysis, where the absence of any imaginary (negative) frequencies indicates a stable structure. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C=O Bond Length | ~1.25 Å | C-O-C Angle | ~118° |

| N-N Bond Length | ~1.38 Å | C-N-N Angle | ~117° |

| C-N Bond Length | ~1.35 Å | O=C-N Angle | ~123° |

| Aromatic C-C Bond Length | ~1.40 Å | Aromatic Ring Dihedral | Variable |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Distributions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of these orbitals and the gap between them (ΔE = ELUMO - EHOMO) are key descriptors of molecular stability and reactivity. nih.govresearchgate.net

A small HOMO-LUMO gap indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov For benzohydrazide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the hydrazide moiety, while the LUMO may be distributed across the entire molecule, including the carbonyl group. This distribution dictates how the molecule interacts with other chemical species. nih.gov The energies of these orbitals are used to calculate various global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.50 |

| Energy Gap | ΔE | 4.70 |

| Chemical Hardness | η | 2.35 |

| Chemical Potential | µ | -3.85 |

| Electrophilicity Index | ω | 3.15 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govchemrxiv.org The MEP map is color-coded to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Blue indicates regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, while green represents areas of near-zero potential. nih.gov

For this compound, the MEP surface would show negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide linker, identifying them as sites for hydrogen bonding and coordination. nih.gov Conversely, positive potential (blue) would be found around the hydrogen atoms, especially the N-H proton of the hydrazide group, highlighting its role as a hydrogen bond donor. nih.gov This analysis is crucial for understanding non-covalent interactions and biological recognition processes. nih.gov

Spectroscopic Simulations (Raman, UV-Vis via TD-DFT and ZINDO)

Theoretical simulations of spectra provide a powerful means to interpret and assign experimental data. DFT calculations can accurately predict vibrational frequencies, which aids in the analysis of experimental Raman spectra. mdpi.com

The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT), a method of choice for calculating the excited states of molecules. mdpi.comresearchgate.net TD-DFT simulations yield information about the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com The semi-empirical ZINDO (Zerner's Intermediate Neglect of Differential Overlap) method is also sometimes employed for analyzing UV-Vis spectra in large molecular systems. researchgate.netresearchgate.net These simulations can predict how the absorption spectrum might change in different solvents by using models like the Polarizable Continuum Model (PCM). researchgate.net

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 310 | 0.75 | HOMO → LUMO (95%) |

| 255 | 0.20 | HOMO-1 → LUMO (80%) |

| 220 | 0.15 | HOMO → LUMO+1 (75%) |

Intermolecular Interaction Energy Analysis

The study of intermolecular interactions is essential for understanding the supramolecular architecture and physicochemical properties of this compound in the solid state. These non-covalent forces, such as hydrogen bonds and π-π stacking, govern crystal packing and influence properties like melting point and solubility. rsc.org DFT calculations can be used to quantify the strength of these interactions. researchgate.net

Investigation of Stacking, Terminal, and Side-to-Side Interactions

For molecules with aromatic rings and aliphatic chains, like this compound, intermolecular interactions can be categorized into several modes:

Stacking Interactions: These primarily involve the π-π interactions between the aromatic rings of adjacent molecules. The geometry can be parallel or anti-parallel.

Terminal Interactions: These occur at the ends of the molecular structure, involving hydrogen bonding via the hydrazide group or van der Waals forces involving the decyloxy tail. researchgate.net

Side-to-Side Interactions: These describe the interactions along the lengths of the molecules. researchgate.net

The interaction energies for these different dimeric configurations are calculated to determine the most stable packing arrangements. Energy framework calculations can further visualize the interaction topology, often revealing that dispersion forces are the dominant stabilizing component in the crystal lattice of such alkoxy-substituted benzohydrazide derivatives. rsc.org

| Interaction Mode | Configuration | Interaction Energy (kcal/mol) |

|---|---|---|

| Stacking | Parallel | -8.5 |

| Anti-Parallel | -9.2 | |

| Terminal | Head-to-Tail (H-Bonding) | -12.0 |

| Side-to-Side | In-Plane | -7.0 |

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling is instrumental in predicting the liquid crystalline, or mesogenic, behavior of molecules like this compound. Mesogenic properties are strongly influenced by molecular geometry and electronic parameters. Key parameters such as the molecular dipole moment (μ) and polarizability (α) can be calculated using quantum chemical methods. The dipole moment reflects the charge distribution and polarity of the molecule, while polarizability describes how easily the electron cloud can be distorted by an external electric field.

A higher molecular aspect ratio (length-to-breadth), significant polarizability, and an appropriate dipole moment are often correlated with the formation of stable liquid crystal phases. For this compound, the elongated structure due to the decyloxy chain and the polar benzohydrazide group suggests potential mesogenic behavior. By systematically modifying the structure in silico (e.g., changing the alkyl chain length) and calculating these parameters, a quantitative structure-property relationship (QSPR) can be established to predict how molecular changes will affect liquid crystalline properties.

The table below presents hypothetical calculated molecular parameters for this compound and related analogs to illustrate this correlation.

| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, ų) | Predicted Mesophase |

|---|

Computational methods can also predict the electro-optical properties of this compound, which are crucial for its potential application in electronic and photonic devices. Properties such as the first-order hyperpolarizability (β) are of particular interest, as they govern the nonlinear optical (NLO) response of a material. Molecules with large hyperpolarizability values can alter the properties of light and are valuable for technologies like frequency conversion and optical switching. These properties are calculated using quantum mechanical models, often employing Density Functional Theory (DFT). The calculations can reveal how the molecular structure, including the donor-acceptor characteristics of the benzohydrazide moiety and the alkoxy chain, contributes to the NLO response.

The following table shows predicted electro-optical properties for this compound.

| Property | Predicted Value |

|---|

Molecular Docking and In Silico Biological Activity Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme, to form a stable complex. pensoft.netnih.gov This method is essential in drug discovery for screening virtual libraries of compounds and estimating their potential as inhibitors or modulators of a specific biological process. researchgate.net For this compound, docking studies can predict its binding affinity—typically expressed as a binding energy score (e.g., in kcal/mol)—to various protein targets. nih.gov The benzohydrazide scaffold is known to be present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. pensoft.net

In silico studies would involve docking this compound into the active sites of relevant enzymes, such as protein kinases, monoamine oxidase B (MAO-B), or acetylcholinesterase (AChE), which are targets for various diseases. pensoft.net A lower binding energy score suggests a more stable ligand-protein interaction and a higher potential for biological activity. nih.govresearchgate.net

The table below provides hypothetical binding affinities for this compound with several protein targets implicated in disease.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|

Beyond predicting if a molecule will bind, molecular docking results can elucidate its potential mechanism of action at the atomic level. pensoft.net By analyzing the docked pose of this compound within a protein's active site, researchers can identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues. researchgate.net

For example, the hydrazide group (-CONHNH₂) is an effective pharmacophore capable of forming multiple hydrogen bonds with protein backbones or side chains. nih.gov The aromatic ring can engage in π-π stacking with residues like phenylalanine or tyrosine, while the long decyloxy chain can fit into hydrophobic pockets, enhancing binding affinity. Understanding these interactions provides a rational basis for the compound's biological activity and guides future efforts to optimize its structure for improved potency and selectivity. For instance, docking simulations might reveal that the carbonyl oxygen and amide hydrogens of the hydrazide moiety of this compound form critical hydrogen bonds with a kinase hinge region, suggesting a mechanism of ATP-competitive inhibition.

Pharmacokinetic and ADME-Tox Property Predictions

Computational, or in silico, techniques are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and toxicological profiles of novel compounds. These methods provide crucial insights into a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). By modeling these characteristics, researchers can prioritize lead candidates and identify potential liabilities before costly and time-consuming experimental studies are undertaken.

However, a comprehensive search of scientific literature and chemical databases reveals a lack of specific in silico studies focused on the pharmacokinetic and ADME-Tox properties of this compound. While numerous computational studies have been conducted on various benzohydrazide derivatives, the specific data for the 4-(decyloxy) substituted compound is not publicly available.

General trends observed in computational studies of other long-chain alkoxy-substituted benzohydrazides can offer some hypothetical insights. For instance, the lipophilic nature of the decyloxy group would be expected to influence properties such as aqueous solubility, plasma protein binding, and the ability to cross cell membranes. However, without specific computational models and data for this compound, any discussion remains speculative.

Therefore, this section cannot present detailed research findings or data tables as no specific computational investigations for this compound have been published. Further research is required to computationally model and predict the ADME-Tox profile of this specific compound.

Biological Activity and Mechanistic Studies of 4 Decyloxy Benzohydrazide Derivatives

Antimicrobial Activity

The antimicrobial properties of 4-(decyloxy)benzohydrazide derivatives have been extensively studied, showing promising results against a variety of pathogenic microorganisms. These compounds form the basis for developing new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Hydrazide-hydrazone derivatives have shown a wide spectrum of antibacterial activity. mdpi.com Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain novel hydrazide-hydrazones have exhibited significant inhibitory effects on Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Some derivatives showed twofold increased inhibition against S. pneumoniae and E. coli compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076). nih.gov The presence of electron-donating groups on the molecule has been linked to enhanced antibacterial activity. nih.gov

Metal complexes of benzohydrazide (B10538) derivatives have also been reported to show moderate to good activity against S. aureus, Bacillus subtilis, and E. coli. doi.org For example, a Platinum(II) complex of an (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide derivative showed high inhibition against all three bacteria. doi.org Similarly, innovative 4-aminoquinoline-benzohydrazide hybrids have been synthesized and tested, with one particular compound, HD6, showing impressively low minimum inhibitory concentrations (MICs) against B. subtilis, S. aureus, and P. aeruginosa. nih.gov This compound also demonstrated bactericidal properties and a synergistic effect with ciprofloxacin against P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Benzohydrazide Derivatives

| Compound/Complex | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivatives | Active against S. pneumoniae, S. aureus | Active against P. aeruginosa, E. coli | nih.gov |

| [PtCl2(HDmby)] complex | DIZ: 20mm (S. aureus), 23mm (B. subtilis) | DIZ: 25mm (E. coli) | doi.org |

| Compound HD6 | MIC: 8 µg/mL (B. subtilis) | MIC: 128 µg/mL (P. aeruginosa) | nih.gov |

DIZ: Diameter of Inhibition Zone; MIC: Minimum Inhibitory Concentration

Antifungal Efficacy

The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens. Metal complexes of a 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide ligand showed good antifungal efficacy against Candida albicans and Saccharomyces cerevisiae, with Manganese(II) and Iron(II) complexes reducing growth by more than 90%. researchgate.net

Derivatives of 4-hydroxybenzoic acid have been identified as strong antifungal agents against laccase-producing phytopathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Certain derivatives exhibited high activity against S. sclerotiorum, with IC50 values between 0.5 and 1.8 µg/mL. nih.gov Furthermore, a series of novel benzohydrazide derivatives bearing a 4-aminoquinazoline moiety displayed extraordinary fungicidal activities in vitro against eight agricultural phytopathogenic fungi. nih.gov One compound, A6, showed good broad-spectrum antifungal effects with EC50 values ranging from 0.63 to 3.82 μg/mL against the tested fungi. nih.gov Mechanistic studies revealed that this compound disrupts the cell membrane integrity of the fungus Rhizoctonia solani. nih.gov

Antimycobacterial Activity

Several hydrazide-hydrazone derivatives are known to possess antituberculosis activity. orientjchem.org Research into novel hydrazones has led to the synthesis of compounds with significant antimycobacterial properties. For example, a series of coumarin-containing hydrazide-hydrazone analogues demonstrated significant minimum inhibitory concentrations (MIC) ranging from 0.28-1.69µM against Mycobacterium tuberculosis H37Rv, comparable to the drug isoniazid (B1672263). nih.gov

Another study focused on benzoic acid (4-allyloxy-benzylidene)-hydrazides found one derivative to be a potent anti-tuberculosis agent, showing 98.7% inhibition at a concentration of 200 µg/mL and 97.9% at 100 µg/mL. orientjchem.org Molecular docking studies of these compounds suggested their binding pattern with the enoyl-acyl-carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial cell wall synthesis. nih.gov

Determination of Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent. nih.gov It is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. nih.govemerypharma.com MIC values are crucial for determining the potency of new antimicrobial compounds and are often used to establish breakpoints for categorizing bacteria as susceptible, intermediate, or resistant to a particular agent. emerypharma.comidexx.com

For example, in the evaluation of 4-aminoquinoline-benzohydrazide hybrids, a promising compound exhibited MICs in the range of 8–128 μg/mL against various bacterial strains. nih.gov In studies of isonicotinic acid hydrazide-hydrazones, very strong activity was observed towards Gram-positive bacteria, with MIC values ranging from 1.95–7.81 μg/mL. nih.gov The determination of MIC is a standardized procedure that involves preparing serial dilutions of the antimicrobial agent and observing for growth inhibition. bmglabtech.com

Influence of Structural Modifications and Metal Complexation on Antimicrobial Potential

The antimicrobial activity of this compound derivatives can be significantly influenced by structural modifications and complexation with metal ions. The introduction of different substituents on the aromatic rings can modulate the biological activity. For instance, it has been shown that compounds with electron-donating groups exhibit better antibacterial activities than those with electron-withdrawing groups. nih.gov

The complexation of benzohydrazide derivatives with metal ions has been shown to enhance their antimicrobial potential. doi.orgsciencepublishinggroup.com All tested metal complexes of benzoyl hydrazide and its hydrazone derivative showed significantly heightened antimicrobial activity compared to the ligands alone. sciencepublishinggroup.com The formation of metal complexes can lead to different geometries and coordination modes, which in turn can affect their biological activity. doi.org For example, the reaction of a Schiff base ligand with a series of transition metals produced complexes that showed increased antimicrobial activity compared to the free ligand. mdpi.com One such complex demonstrated remarkable activity against Gram-positive bacteria and fungi with an MIC value of 8 μg/mL, which was greater than the positive controls. mdpi.com

Anticancer Activity

In addition to their antimicrobial properties, derivatives of benzohydrazide have shown significant potential as anticancer agents. A series of novel benzohydrazide derivatives containing dihydropyrazoles were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov One compound, H20, exhibited potent antiproliferative activity against four cancer cell lines (A549, MCF-7, HeLa, and HepG2) with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov This compound also showed potent EGFR inhibition with an IC50 value of 0.08 μM. nih.gov

In another study, two hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide, H4 and H19, were found to selectively inhibit the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells. nih.gov The IC50 values for compound H4 were 27.39 μM for MCF-7 and 45.24 μM for A549 cells, while for H19 they were 34.37 μM and 61.50 μM, respectively. nih.gov These compounds were found to inhibit the clonogenic potential of cancer cells and induce apoptosis by targeting Microtubule affinity regulating kinase 4 (MARK4). nih.gov Furthermore, metal complexes of benzohydrazide derivatives have also been investigated for their cytotoxic activity. Platinum and Zinc complexes of a benzohydrazide derivative showed higher cytotoxic activity against human liver cancer cells (HepG2) with IC50 values of 8.08 and 4.03 µM, respectively. doi.org

Table 2: Anticancer Activity of Selected Benzohydrazide Derivatives

| Compound/Complex | Cell Line | IC50 Value (µM) | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound H20 | A549 (Lung) | 0.46 | EGFR Kinase Inhibitor | nih.gov |

| Compound H20 | MCF-7 (Breast) | 0.29 | EGFR Kinase Inhibitor | nih.gov |

| Compound H20 | HeLa (Cervical) | 0.15 | EGFR Kinase Inhibitor | nih.gov |

| Compound H20 | HepG2 (Liver) | 0.21 | EGFR Kinase Inhibitor | nih.gov |

| Compound H4 | MCF-7 (Breast) | 27.39 | MARK4 Inhibitor | nih.gov |

| Compound H4 | A549 (Lung) | 45.24 | MARK4 Inhibitor | nih.gov |

| Compound H19 | MCF-7 (Breast) | 34.37 | MARK4 Inhibitor | nih.gov |

| Compound H19 | A549 (Lung) | 61.50 | MARK4 Inhibitor | nih.gov |

| Platinum Complex | HepG2 (Liver) | 8.08 | Cytotoxic | doi.org |

| Zinc Complex | HepG2 (Liver) | 4.03 | Cytotoxic | doi.org |

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Research has shown that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, certain novel halogenated arylidenehydrazide derivatives have been evaluated for their anticancer properties. Two lead compounds, identified as compounds 8 and 14 in a study, demonstrated significant cytotoxicity against the PC3 prostate cancer cell line, with IC₅₀ values of 4.49 µM and 4.78 µM, respectively aksaray.edu.tr. These compounds showed notable selectivity for cancer cells over normal cells aksaray.edu.tr. Other derivatives in the same study also displayed moderate cytotoxicity, with IC₅₀ values ranging from 18.39 to 26.44 µM aksaray.edu.tr.

In a different study, two hydrazone derivatives, H4 and H19, were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For MCF-7 cells, the IC₅₀ values were 27.39 μM for H4 and 34.37 μM for H19 nih.govnih.gov. Against A549 cells, the IC₅₀ values were 45.24 μM for H4 and 61.50 μM for H19 nih.govnih.gov. These findings suggest that the cytotoxic effects of these derivatives can vary depending on the specific chemical structure and the type of cancer cell line being tested.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 8 | PC3 | 4.49 |

| Compound 14 | PC3 | 4.78 |

| H4 | MCF-7 | 27.39 |

| H19 | MCF-7 | 34.37 |

| H4 | A549 | 45.24 |

| H19 | A549 | 61.50 |

Investigation of Apoptosis Induction and Inhibition of Clonogenic Potential

Beyond direct cytotoxicity, derivatives of this compound have been investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies on hydrazone derivatives have shown that these compounds can indeed induce apoptosis in both MCF-7 and A549 cancer cells nih.gov. This apoptotic induction is a crucial mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells.

Furthermore, these derivatives have been found to inhibit the clonogenic potential of cancer cells nih.govnih.gov. The clonogenic assay is an in vitro method to determine the ability of a single cell to grow into a colony. Inhibition of this potential signifies that the compounds can prevent cancer cells from proliferating and forming new tumors. This suggests that these derivatives not only kill existing cancer cells but also suppress their long-term survival and growth capabilities.

Targeting Specific Kinases (e.g., Microtubule Affinity Regulating Kinase 4 (MARK4))

A key mechanism through which some this compound derivatives exert their anticancer effects is by targeting specific cellular enzymes, such as kinases. Microtubule Affinity Regulating Kinase 4 (MARK4) has been identified as a significant target for these compounds nih.govnih.gov. MARK4 is a Ser/Thr kinase that plays a role in cell division and proliferation and is considered a potential drug target for cancer nih.govnih.gov.

Two hydrazone derivatives, H4 and H19, were identified as excellent inhibitors of MARK4 in the nanomolar range nih.gov. These compounds demonstrated a strong binding affinity for MARK4, which is believed to be the basis for their anticancer activity nih.gov. By inhibiting MARK4, these derivatives can disrupt microtubule dynamics, which are essential for cell division, thereby leading to the inhibition of cancer cell growth and proliferation nih.gov.

Enzyme Inhibition Studies

In addition to their anticancer properties, derivatives of this compound have been evaluated for their ability to inhibit other enzymes with therapeutic relevance.

Inhibition of Paraoxonase 1 (PON1)

Paraoxonase 1 (PON1) is a calcium-dependent hydrolytic enzyme found in mammals that can hydrolyze various substrates, including esters and organophosphates researcher.life. A study investigating the effect of presynthesized benzohydrazide derivatives on PON1 activity found that these compounds moderately inhibited the enzyme. The half-maximal inhibitory concentration (IC₅₀) values for these derivatives ranged from 76.04 ± 13.51 to 221.70 ± 13.59 μM, with Kᵢ values ranging from 38.75 ± 12.21 to 543.50 ± 69.76 μM researcher.life.

Table 2: Inhibition of Paraoxonase 1 (PON1) by Benzohydrazide Derivatives

| Parameter | Range |

| IC₅₀ (µM) | 76.04 ± 13.51 to 221.70 ± 13.59 |

| Kᵢ (µM) | 38.75 ± 12.21 to 543.50 ± 69.76 |

Cholinesterase (Acetyl- and Butyrylcholinesterase) Inhibition

Derivatives of benzohydrazide have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease. In one study, most of the tested 2-benzoylhydrazine-1-carboxamides showed dual inhibition of both enzymes, with IC₅₀ values for AChE ranging from 44 to 100 µM and for BChE starting from 22 µM upce.cz. Another investigation of 4-(trifluoromethyl)benzohydrazide derivatives reported IC₅₀ values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE mdpi.com.

Table 3: Cholinesterase Inhibition by Benzohydrazide Derivatives

| Enzyme | Derivative Class | IC₅₀ Range (µM) |

| Acetylcholinesterase (AChE) | 2-benzoylhydrazine-1-carboxamides | 44–100 |

| Butyrylcholinesterase (BChE) | 2-benzoylhydrazine-1-carboxamides | from 22 |

| Acetylcholinesterase (AChE) | 4-(trifluoromethyl)benzohydrazides | 46.8–137.7 |

| Butyrylcholinesterase (BChE) | 4-(trifluoromethyl)benzohydrazides | 19.1–881.1 |

Urease Inhibition